molecular formula C23H24ClN5O B606553 CCT251545

CCT251545

Cat. No.: B606553
M. Wt: 421.9 g/mol
InChI Key: LBFYQISQYCGDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

CCT251545 primarily targets the human Mediator complex-associated protein kinases CDK8 and CDK19 . These kinases are involved in the regulation of gene expression and are implicated in several human diseases .

Mode of Action

This compound acts as an ATP-competitive inhibitor of CDK8 and CDK19 . It binds to these kinases, preventing them from phosphorylating their substrate proteins, thereby inhibiting their activity . This results in altered gene expression, including genes regulated by the WNT pathway and STAT1 .

Biochemical Pathways

This compound potently inhibits the WNT signaling pathway . The WNT pathway is crucial for cell proliferation and differentiation, and its deregulation is often associated with cancer . By inhibiting CDK8 and CDK19, this compound alters WNT pathway-regulated gene expression and other on-target effects, including the expression of genes regulated by STAT1 .

Pharmacokinetics

This compound is orally bioavailable and displays good pharmacokinetics . It is designed to maintain good cell permeability, which is crucial for its bioavailability and efficacy .

Result of Action

The inhibition of CDK8 and CDK19 by this compound leads to changes in gene expression, including genes regulated by the WNT pathway and STAT1 . This can result in reduced proliferation of cancer cells and regression of tumors . In addition, this compound has been shown to enhance drug delivery and potentiate chemotherapy in multidrug-resistant cancers by Rac1-mediated macropinocytosis .

Preparation Methods

CCT251545 was discovered through high-throughput cell-based screening . The synthetic route involves the preparation of the compound using various chemical reactions, including the formation of a spirocyclic structure. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods for this compound are also not available in the public domain.

Chemical Reactions Analysis

CCT251545 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed information on the oxidation products is not available.

    Reduction: Reduction reactions can be performed on this compound, but specific reagents and conditions are not disclosed.

    Substitution: The compound can undergo substitution reactions, particularly involving the pyrazole and pyridine rings.

Common reagents and conditions used in these reactions are not publicly disclosed. Major products formed from these reactions are also not specified.

Properties

IUPAC Name

8-[3-chloro-5-[4-(1-methylpyrazol-4-yl)phenyl]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O/c1-28-15-18(12-27-28)16-2-4-17(5-3-16)19-13-25-14-20(24)21(19)29-10-7-23(8-11-29)6-9-26-22(23)30/h2-5,12-15H,6-11H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFYQISQYCGDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary molecular target of CCT251545 and how does this interaction affect cellular processes?

A1: this compound is a potent and selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19). [, , , , , ] These kinases are part of the kinase module of the Mediator complex, a multiprotein complex involved in regulating gene transcription. [, , ] By inhibiting CDK8/19, this compound disrupts the kinase activity of the Mediator complex, ultimately impacting the expression of genes involved in various pathways, including WNT signaling, STAT1 signaling, stress response, and immune response. [, , , ]

Q2: How was this compound discovered?

A2: this compound was identified through a high-throughput cell-based screening assay designed to identify inhibitors of the WNT signaling pathway. [] Subsequent medicinal chemistry optimization, guided by structure-activity relationship studies and physicochemical property considerations, led to the development of this compound as a potent and orally bioavailable WNT signaling inhibitor. []

Q3: Is there evidence that this compound's effects are truly due to CDK8/19 inhibition?

A3: Yes, several lines of evidence support the on-target activity of this compound: * Chemical proteomics: SILAC-based quantitative mass spectrometry identified CDK8 and CDK19 as the primary targets of this compound. []* X-ray crystallography: This technique confirmed the direct binding of this compound to CDK8, revealing a Type 1 binding mode. [] * Biomarker studies: this compound treatment leads to a decrease in phosphorylation of STAT1 at serine 727, a validated biomarker of CDK8 activity. [, , ]* CRISPR knockout studies: Studies using cells with CDK8 and/or CDK19 genetically deleted demonstrate that the biological effects observed with this compound are largely abrogated in these cells, further supporting its on-target activity. []

Q4: Does this compound inhibit both CDK8 and CDK19 equally? What are the implications of this dual inhibition?

A4: While this compound potently inhibits both CDK8 and CDK19, there is emerging evidence suggesting that the two kinases may have distinct functions. [, ] Studies using CRISPR-mediated knockout of either CDK8 or CDK19 suggest that CDK8 might play a more dominant role in mediating the observed biological effects, including STAT1 phosphorylation and gene expression changes, with some compensatory activity from CDK19. [] More research is needed to fully elucidate the individual roles of CDK8 and CDK19 and the implications of their dual inhibition by this compound.

Q5: Has any resistance to this compound been observed?

A5: While specific resistance mechanisms to this compound haven't been extensively studied, one study observed that genetic deletion of CDK8, but not CDK19, significantly reduced the sensitivity of colorectal cancer cells to this compound. [] This suggests that the presence or absence of one kinase isoform may influence the cellular response to CDK8/19 inhibitors and potentially contribute to treatment resistance. Further research is required to fully understand the development of resistance to this compound and explore strategies to overcome it.

Q6: Are there any structural analogues of this compound under investigation?

A6: Yes, researchers have developed additional CDK8/19 inhibitors with improved pharmacokinetic and pharmaceutical properties. [] One example is CCT251921, a structurally related compound with optimized characteristics suitable for preclinical development. Additionally, MSC2530818 represents a structurally distinct backup candidate with a comparable pharmacological profile to CCT251921. [] The availability of structurally diverse CDK8/19 inhibitors will be valuable for further dissecting the biological roles of these kinases and exploring their therapeutic potential.

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